molecular formula C12H19NO6S B1448315 2-[(2-methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylic acid CAS No. 1340481-81-3

2-[(2-methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B1448315
CAS No.: 1340481-81-3
M. Wt: 305.35 g/mol
InChI Key: DCZLIUMJKVXWOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a thiazolidine ring and a lactam ring, making it a subject of interest in various fields of chemical research due to its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps:

    Formation of the Thiazolidine Ring: This step often starts with the reaction of a suitable amine with a thiol or disulfide compound under acidic conditions to form the thiazolidine ring.

    Spirocyclization: The intermediate thiazolidine is then subjected to spirocyclization with a lactam precursor. This step usually requires a strong base or a catalytic amount of a Lewis acid to facilitate the formation of the spiro linkage.

    Protection and Functionalization: The final steps involve the protection of functional groups, such as the carboxyl group, using tert-butyl chloroformate, and further functionalization to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(2-Methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for a unique binding mode, which can inhibit enzyme activity or modulate receptor function. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.4]octane-3-carboxylic acid
  • 5-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazaspiro[3.4]octane-8-carboxylic acid

Uniqueness

Compared to similar compounds, 2-[(2-methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylic acid stands out due to its thiazolidine ring, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6S/c1-11(2,3)19-10(16)13-6-12(7-13)8(9(14)15)4-5-20(12,17)18/h8H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZLIUMJKVXWOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CCS2(=O)=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340481-81-3
Record name 1340481-81-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2-methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[(2-methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylic acid
Reactant of Route 3
2-[(2-methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylic acid
Reactant of Route 4
2-[(2-methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylic acid
Reactant of Route 5
2-[(2-methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-[(2-methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.